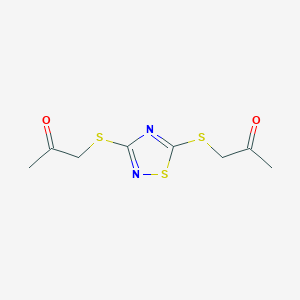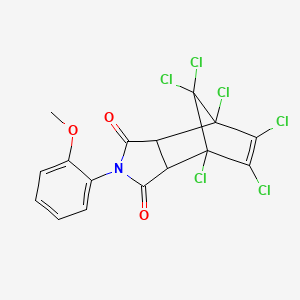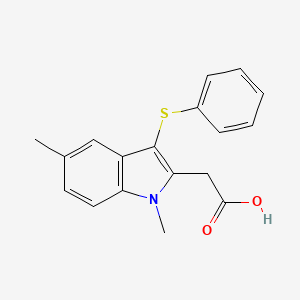![molecular formula C19H19ClN4O6 B14949619 (3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated nitrobenzoyl group, a hydrazono linkage, and a dimethoxyphenyl group, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated nitrobenzoyl precursor. This precursor is then reacted with hydrazine derivatives under controlled conditions to form the hydrazono linkage. The final step involves coupling this intermediate with a dimethoxyphenyl butanamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may participate in redox reactions, while the hydrazono linkage can form stable complexes with metal ions or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
- 3-[(3-Chloro-4-nitrobenzoyl)hydrazono]-N-(2,5-dimethoxyphenyl)butanamide
- (3Z)-N-[(2S)-2-Butanyl]-3-[(3-chloro-4-nitrobenzoyl)hydrazono]butanamide
Uniqueness
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C19H19ClN4O6 |
|---|---|
分子量 |
434.8 g/mol |
IUPAC名 |
3-chloro-N-[(Z)-[4-(2,5-dimethoxyanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H19ClN4O6/c1-11(8-18(25)21-15-10-13(29-2)5-7-17(15)30-3)22-23-19(26)12-4-6-16(24(27)28)14(20)9-12/h4-7,9-10H,8H2,1-3H3,(H,21,25)(H,23,26)/b22-11- |
InChIキー |
ASAIKYPXMTZGEK-JJFYIABZSA-N |
異性体SMILES |
C/C(=N/NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC2=C(C=CC(=C2)OC)OC |
正規SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
![N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)

![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)
![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)
![4-{[4-(dimethylamino)phenyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B14949583.png)
![2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B14949584.png)
![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)


![(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14949611.png)
